molecular formula C23H19N3O3 B4014114 3'-benzyl-5-methoxy-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-benzyl-5-methoxy-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B4014114
M. Wt: 385.4 g/mol
InChI Key: JUXBJWICEBSJGU-UHFFFAOYSA-N
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Description

3’-Benzyl-5-methoxy-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features an indole and a quinazoline moiety, which are both significant in medicinal chemistry due to their biological activities.

Properties

IUPAC Name

3'-benzyl-5-methoxyspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-16-11-12-20-18(13-16)23(22(28)24-20)25-19-10-6-5-9-17(19)21(27)26(23)14-15-7-3-2-4-8-15/h2-13,25H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXBJWICEBSJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-benzyl-5-methoxy-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then reacted with a quinazoline precursor under specific conditions to form the spiro linkage.

  • Step 1: Synthesis of Indole Derivative

      Reagents: Indole, benzyl bromide, methanol, base (e.g., sodium hydroxide).

      Conditions: The indole is benzylated using benzyl bromide in the presence of a base in methanol.

  • Step 2: Formation of Quinazoline Precursor

      Reagents: Anthranilic acid, formamide.

      Conditions: Anthranilic acid is cyclized with formamide to form the quinazoline ring.

  • Step 3: Spirocyclization

      Reagents: Indole derivative, quinazoline precursor, catalyst (e.g., palladium on carbon).

      Conditions: The indole derivative and quinazoline precursor are reacted in the presence of a catalyst to form the spiro compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic medium.

  • Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).

  • Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted indole-quinazoline spiro compounds.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its unique spiro structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Industry:

    Pharmaceuticals: Potential use in the development of new drugs due to its biological activities.

    Material Science: Can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-benzyl-5-methoxy-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves interaction with specific molecular targets and pathways. The indole and quinazoline moieties are known to interact with various enzymes and receptors in the body.

    Molecular Targets: Enzymes like topoisomerases and kinases.

    Pathways: Inhibition of DNA replication and cell division, leading to antitumor effects.

Comparison with Similar Compounds

  • 3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
  • 2-Amino-1’-benzyl-2’,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]-3-carbonitrile

Uniqueness:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-benzyl-5-methoxy-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Reactant of Route 2
3'-benzyl-5-methoxy-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

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